

Spectroscopic Analysis of 1,2-Dimethylcyclohexanol: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dimethylcyclohexanol

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This guide provides a comprehensive overview of the spectroscopic data for **1,2-Dimethylcyclohexanol**, a saturated cyclic alcohol. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1,2-Dimethylcyclohexanol**. It is important to note that this compound can exist as two diastereomers: **cis-1,2-Dimethylcyclohexanol** and **trans-1,2-Dimethylcyclohexanol**. The precise spectral data can vary between these isomers due to their different stereochemistry. The data presented here represents a general overview, with specific isomer data noted where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Precise, experimentally verified ¹H NMR data for both isomers of **1,2-Dimethylcyclohexanol** is not readily available in the public domain. However, based on the known chemical shifts of related compounds and the principles of NMR spectroscopy, an expected spectrum can be predicted. The hydroxyl proton's chemical shift is highly variable and depends on concentration, solvent, and temperature.

Table 1: Expected ^1H NMR Spectroscopic Data for **1,2-Dimethylcyclohexanol**

Proton	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Notes
-OH	1.0 - 5.0	Singlet (broad)	Chemical shift is variable and the peak may be broad.
-CH- (next to OH)	3.5 - 4.0	Multiplet	The chemical shift and multiplicity will differ between the cis and trans isomers.
Cyclohexane Ring Protons	1.0 - 2.0	Multiplets (overlapping)	A complex region of overlapping signals from the methylene groups of the cyclohexane ring.
Methyl Protons (-CH ₃)	0.8 - 1.2	Doublet or Singlet	The multiplicity will depend on the adjacent protons. In the case of the methyl group at C1, it is expected to be a singlet. The methyl at C2 will be a doublet.

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **cis-1,2-Dimethylcyclohexanol**

Carbon Atom	Chemical Shift (δ , ppm)
C1 (C-OH)	71.5
C2 (C-CH ₃)	36.1
C3	24.3
C4	21.0
C5	24.3
C6	32.8
C1-CH ₃	21.8
C2-CH ₃	16.5

Source: Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alcohol is characterized by a strong, broad absorption due to the O-H stretch and a C-O stretching absorption.

Table 3: IR Spectroscopic Data for **1,2-Dimethylcyclohexanol**

Functional Group	Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
Alcohol (-OH)	O-H Stretch	3200 - 3600	Strong, Broad
Alkane (C-H)	C-H Stretch	2850 - 3000	Strong
Alcohol (C-O)	C-O Stretch	1050 - 1150	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alcohols, common fragmentation pathways include the loss of water (M-18)

and alpha-cleavage. The molecular weight of **1,2-Dimethylcyclohexanol** is 128.21 g/mol.

Table 4: Mass Spectrometry Data for **1,2-Dimethylcyclohexanol**

m/z	Relative Intensity	Possible Fragment
128	Low to absent	[M] ⁺ (Molecular Ion)
113	Moderate	[M - CH ₃] ⁺
110	Moderate	[M - H ₂ O] ⁺
95	High	[M - H ₂ O - CH ₃] ⁺
71	High	[C ₅ H ₁₁] ⁺ (from ring fragmentation)
58	High	[C ₃ H ₆ O] ⁺ (from alpha-cleavage)
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation: A sample of **1,2-dimethylcyclohexanol** (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

2.1.2. Data Acquisition: The NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: For a liquid sample like **1,2-dimethylcyclohexanol**, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a thin film can be cast on a single salt plate.

2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation: A dilute solution of **1,2-dimethylcyclohexanol** is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration is typically in the range of 1-10 $\mu\text{g/mL}$.

2.3.2. Data Acquisition: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. Electron ionization (EI) is a common method for fragmenting the molecule. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an unknown alcohol sample.

General Workflow for Spectroscopic Identification of an Alcohol

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Caption: A flowchart illustrating the process of identifying an unknown alcohol using IR, NMR, and Mass Spectrometry.

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